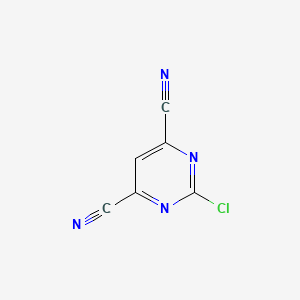

2-Chloropyrimidine-4,6-dicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClN4/c7-6-10-4(2-8)1-5(3-9)11-6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTARKWYEZUTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1C#N)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289634 | |

| Record name | 2-chloropyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29872-58-0 | |

| Record name | NSC62499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloropyrimidine-4,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloropyrimidine 4,6 Dicarbonitrile

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The most prominent reaction pathway for 2-chloropyrimidine-4,6-dicarbonitrile involves the substitution of the chloro group at the C2 position. This reactivity is significantly enhanced by the electron-withdrawing nitrile groups, which stabilize the intermediate formed during nucleophilic attack.

The chloro substituent at the C2 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The SNAr mechanism is a two-step process involving the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). nih.gov

The presence of the two cyano groups at the C4 and C6 positions is crucial for this high reactivity. These groups exert a strong -I (inductive) and -M (mesomeric) effect, delocalizing the negative charge of the Meisenheimer intermediate and thus lowering the activation energy of the first, rate-determining step. chemrxiv.org Halogenated pyrimidines, in general, readily undergo SNAr reactions to incorporate nucleophiles regioselectively. mdpi.com Unlike some other chloropyrimidines where substitution can be competitive at different positions, the symmetrical nature and strong activation in this compound direct the substitution specifically to the C2 position. The order of halide leaving group ability in many SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the addition of the nucleophile is the rate-controlling step. researchgate.net

The reaction of this compound with various amine nucleophiles is a common and efficient method for synthesizing 2-aminopyrimidine (B69317) derivatives. These reactions are typically conducted under mild conditions and demonstrate high product selectivity. mdpi.comresearchgate.net A range of primary and secondary amines, both aliphatic and aromatic, can effectively displace the chloro group. researchgate.net

Product selectivity is influenced by factors such as the nature of the amine, the solvent, and the base used. For instance, in reactions with related dichloropyrimidines, anilines and secondary aliphatic amines have been shown to selectively displace a chloride group in the presence of a weak base. researchgate.net In contrast, deprotonated anilines can lead to the displacement of other leaving groups, such as a sulfone. researchgate.net Studies on similar systems, like 6-alkoxy-4-chloro-5-nitropyrimidines, have revealed that primary amines can lead to disubstitution, where not only the chlorine is replaced but also the alkoxy group, highlighting the complexity that can arise in polysubstituted pyrimidines. chemrxiv.org However, for this compound, the primary reaction pathway is the selective replacement of the single chloro substituent.

| Amine Nucleophile | Reaction Conditions | Product | Typical Yield |

|---|---|---|---|

| Aniline | Weak base (e.g., NaHCO₃), Acetonitrile, Reflux | 2-Anilino-pyrimidine-4,6-dicarbonitrile | High |

| Piperidine | Ethanol, Room Temperature | 2-(Piperidin-1-yl)pyrimidine-4,6-dicarbonitrile | Excellent |

| Benzylamine | Triethylamine, THF, Reflux | 2-(Benzylamino)pyrimidine-4,6-dicarbonitrile | High |

| Ammonia | Aqueous Ammonia, Heat | 2-Amino-pyrimidine-4,6-dicarbonitrile | Good |

Beyond amination, the activated chloro group readily reacts with a variety of other nucleophiles.

Oxygen Nucleophiles : Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react smoothly to yield the corresponding 2-alkoxypyrimidine-4,6-dicarbonitriles. mdpi.comrsc.org These reactions are often carried out at low to ambient temperatures. The reaction with sodium phenoxide also proceeds efficiently to give the 2-phenoxy derivative. rsc.org

Sulfur Nucleophiles : Sulfur nucleophiles are known for their high nucleophilicity, often greater than their oxygen counterparts. msu.edu Thiolates, such as sodium thiophenoxide, readily displace the chloride to form 2-(phenylthio)pyrimidine-4,6-dicarbonitrile. rsc.org These reactions are typically fast and provide high yields of the corresponding thioethers. chemrxiv.org

| Nucleophile Type | Example Reagent | Product |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-pyrimidine-4,6-dicarbonitrile |

| Oxygen | Sodium Phenoxide (NaOPh) | 2-Phenoxy-pyrimidine-4,6-dicarbonitrile |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)pyrimidine-4,6-dicarbonitrile |

| Carbon | Sodium diethyl malonate | Diethyl 2-(4,6-dicyanopyrimidin-2-yl)malonate |

Transformations of the Nitrile Functionalities

The two nitrile groups at the C4 and C6 positions are also key sites for chemical modification, offering pathways to other important functional groups such as amides and carboxylic acids, or participating in cycloaddition reactions to build more complex heterocyclic systems.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. lumenlearning.comlibretexts.org The reaction proceeds in two stages: the nitrile is first converted to an amide, which is then further hydrolyzed to a carboxylic acid. byjus.com

Acid-Catalyzed Hydrolysis : Heating this compound with an aqueous acid (e.g., HCl or H₂SO₄) would lead to the stepwise hydrolysis of the nitrile groups. libretexts.org The first step involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. lumenlearning.com This process would first yield 2-chloro-4,6-bis(carbamoyl)pyrimidine and subsequently 2-chloropyrimidine-4,6-dicarboxylic acid.

Base-Catalyzed Hydrolysis : Alternatively, heating with an aqueous base (e.g., NaOH) would also effect hydrolysis. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com Under these conditions, the final product would be the sodium salt of the dicarboxylic acid, which would require a final acidification step to yield the free 2-chloropyrimidine-4,6-dicarboxylic acid. libretexts.org By carefully controlling the reaction conditions (e.g., using milder conditions), it is often possible to stop the reaction at the intermediate diamide (B1670390) stage. youtube.com

The carbon-nitrogen triple bond of a nitrile group can participate as a 2π component in various cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocycles. mdpi.com

[3+2] Cycloaddition : Nitriles are known to react with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, in [3+2] cycloaddition reactions to form five-membered heterocycles. mdpi.comresearchgate.net For example, the reaction of this compound with an azide (B81097) (e.g., sodium azide) could potentially lead to the formation of a bis-tetrazolylpyrimidine derivative.

Diels-Alder Reactions : Although unactivated nitriles are generally poor dienophiles, intramolecular Diels-Alder reactions where the nitrile group is part of the dienophile are known to occur, especially when the diene is highly reactive. nih.gov In the context of this compound, if a suitable diene moiety were introduced elsewhere in a molecule containing this pyrimidine core, an intramolecular [4+2] cycloaddition could be envisioned. mdpi.com The presence of electron-withdrawing groups, as is the case here, is known to be essential for some cycloadditions involving pyridazinecarbonitriles. mdpi.com These reactions provide an efficient, atom-economical route to fused heterocyclic systems. mdpi.com

Reductive Transformations of Cyano Groups

The two cyano groups at the C4 and C6 positions of this compound are susceptible to a variety of reductive transformations. The specific outcome of the reduction is highly dependent on the reagents and reaction conditions employed. Common transformations involve the conversion of nitriles to primary amines or aldehydes.

Catalytic hydrogenation is a powerful method for the reduction of nitriles to primary amines. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). For this compound, this reaction would yield 2-chloro-4,6-bis(aminomethyl)pyrimidine. However, care must be taken to control the reaction conditions to prevent hydrodechlorination of the C2-chloro substituent or over-reduction of the pyrimidine ring.

Metal hydride reagents also offer a versatile route for cyano group reduction. Strong hydrides like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. In contrast, milder, and more sterically hindered hydrides, such as diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of nitriles to aldehydes after subsequent aqueous workup. The use of DIBAL-H could therefore provide a pathway to 2-chloro-4,6-diformylpyrimidine. The choice of reagent is critical for achieving selectivity, especially when multiple reducible functional groups are present.

| Reagent | Expected Product(s) | Notes |

| H₂, Raney Ni or Pd/C | 2-chloro-4,6-bis(aminomethyl)pyrimidine | Potential for hydrodechlorination at the C2 position. |

| Lithium Aluminum Hydride (LiAlH₄) | 2-chloro-4,6-bis(aminomethyl)pyrimidine | A strong reducing agent; may also affect the chloro group. |

| Diisobutylaluminium Hydride (DIBAL-H) | 2-chloro-4,6-diformylpyrimidine | Requires controlled temperature and stoichiometry for partial reduction. |

Electrophilic and Radical Reactions on the Pyrimidine Ring

Halogenation of the Pyrimidine Ring

The pyrimidine ring in this compound is highly electron-deficient. This is a consequence of the presence of two electronegative nitrogen atoms within the aromatic ring, compounded by the strong electron-withdrawing effects of the two cyano groups and the chlorine atom. As a result, the ring is deactivated towards classical electrophilic aromatic substitution reactions. Direct halogenation at the C5 position, the only available carbon for substitution on the ring, is generally considered challenging under standard electrophilic conditions (e.g., Br₂ with a Lewis acid). Such reactions typically require electron-rich aromatic systems to proceed efficiently. No successful direct electrophilic halogenation of this specific compound has been prominently reported in the literature.

Free Radical Processes Involving this compound

In contrast to the difficulty of electrophilic substitution, the electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic radical substitution reactions, most notably the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, electron-poor heterocyclic ring. wikipedia.org For this compound, the reaction would proceed by protonation of one of the ring nitrogens, further enhancing its electrophilicity, followed by the addition of an alkyl radical. The radical addition is expected to occur regioselectively at the C5 position. Subsequent rearomatization through the loss of a hydrogen atom yields the 5-alkylated product.

A variety of methods can be employed to generate the necessary alkyl radicals from precursors like carboxylic acids, alcohols, ethers, or alkanes, often using an oxidant such as ammonium (B1175870) persulfate with a silver nitrate (B79036) catalyst, or through modern photoredox catalysis. wikipedia.orgrsc.org

| Radical Precursor | Method of Generation | Expected Product |

| Pivalic acid | AgNO₃, (NH₄)₂S₂O₈ | 5-tert-butyl-2-chloropyrimidine-4,6-dicarbonitrile |

| Cyclohexane | Photoredox catalysis | 5-cyclohexyl-2-chloropyrimidine-4,6-dicarbonitrile |

| Methanol | (NH₄)₂S₂O₈, H₂SO₄ | 5-(hydroxymethyl)-2-chloropyrimidine-4,6-dicarbonitrile |

Cross-Coupling Chemistry of this compound

The chlorine atom at the C2 position is a key handle for a wide range of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing cyano groups enhance the electrophilicity of the C2 position, making the C-Cl bond susceptible to oxidative addition, which is often the rate-determining step in these catalytic cycles.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling : This reaction couples the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or vinyl substituents. The reaction typically employs a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. For this compound, a Suzuki coupling with phenylboronic acid would yield 2-phenylpyrimidine-4,6-dicarbonitrile. nih.govresearchgate.netmdpi.comnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between the chloropyrimidine and a terminal alkyne. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org It is co-catalyzed by palladium and copper salts and requires a base, often an amine which can also act as the solvent. This method provides a direct route to 2-alkynylpyrimidine derivatives.

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the chloropyrimidine with a primary or secondary amine. wikipedia.orgresearchgate.netorganic-chemistry.orgyoutube.com This transformation is highly valuable for the synthesis of substituted aminopyrimidines, which are common motifs in medicinal chemistry. The catalyst system consists of a palladium source, a specialized bulky electron-rich phosphine ligand, and a base.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 2-Arylpyrimidine-4,6-dicarbonitrile |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylpyrimidine-4,6-dicarbonitrile |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, XPhos, NaOtBu | 2-(Amino)pyrimidine-4,6-dicarbonitrile |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can also effectively mediate cross-coupling reactions.

Stille Coupling : This reaction is similar to the Suzuki coupling but utilizes organostannane reagents. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org It offers a broad substrate scope but is often avoided due to the toxicity of the tin reagents and byproducts.

Nickel-Catalyzed Coupling : Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. nih.govnih.govacs.orgdntb.gov.ua Nickel-catalyzed couplings, such as cross-electrophile couplings, can be particularly useful for forming C(sp²)-C(sp³) bonds by reacting the chloropyrimidine with alkyl halides.

Copper-Catalyzed Reactions : Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds, often requiring higher reaction temperatures than their palladium-catalyzed counterparts. Modern advancements have led to milder conditions for copper-catalyzed aminations and other couplings. researchgate.netnih.gov

Mechanistic Elucidation of Key Transformations of this compound

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is significantly enhanced by the presence of three electron-withdrawing groups: the two nitrile functionalities at positions 4 and 6, and the chloro substituent at position 2. This electronic arrangement makes the carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, highly susceptible to nucleophilic attack. The primary transformation of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position.

The generally accepted mechanism for SNAr reactions on such activated heterocyclic systems proceeds through a two-step addition-elimination pathway. In the initial, often rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at C2). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substitution product.

Computational studies on analogous electron-deficient pyrimidine systems support the feasibility of this pathway. The strong electron-withdrawing capacity of the nitrile groups is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction and facilitating the substitution process.

While specific kinetic data for the reactions of this compound are not extensively documented in the literature, the kinetic behavior of analogous activated chloropyrimidines has been studied. These studies consistently reveal that the nucleophilic substitution reactions typically follow second-order kinetics, being first-order with respect to both the pyrimidine substrate and the nucleophile. This is consistent with the bimolecular nature of the rate-determining step in the SNAr mechanism, which involves the collision of the substrate and the nucleophile.

The rate of reaction is highly dependent on several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. The solvent plays a critical role in stabilizing the charged transition state and the Meisenheimer intermediate. Polar aprotic solvents are often employed for these reactions as they can effectively solvate the cation of the nucleophilic reagent without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

To illustrate the expected kinetic behavior, the following interactive data table presents hypothetical second-order rate constants for the reaction of this compound with a generic amine nucleophile in a polar aprotic solvent at various temperatures. This data is representative of typical SNAr reactions involving activated chloro-azaheterocycles.

Interactive Data Table: Hypothetical Kinetic Data for the Amination of this compound

| Temperature (°C) | k (M⁻¹s⁻¹) |

| 25 | 0.05 |

| 35 | 0.12 |

| 45 | 0.28 |

| 55 | 0.65 |

Note: The data in this table is illustrative and based on trends observed for similar compounds.

Reaction pathway analysis, often supported by computational chemistry, can provide deeper insights into the transition states and intermediates involved in the substitution process. For this compound, the reaction pathway is expected to proceed via a well-defined transition state leading to the Meisenheimer complex. The energy barrier for this step will be the primary determinant of the reaction rate. The subsequent elimination of the chloride ion is expected to have a much lower activation barrier.

The pyrimidine ring of this compound is planar and achiral. Therefore, stereochemical considerations primarily arise when the compound reacts with chiral nucleophiles or when subsequent modifications to the substitution product introduce stereocenters.

If a chiral, non-racemic nucleophile is used to displace the chlorine atom, the resulting product will be a chiral, non-racemic derivative of the pyrimidine. The stereocenter(s) of the nucleophile will be retained in the product. For instance, the reaction with a chiral amine, such as (R)- or (S)-alpha-methylbenzylamine, would yield the corresponding chiral 2-aminopyrimidine derivative. In such reactions, it is important to consider the possibility of kinetic resolution if the reaction is not carried to completion, or the potential for diastereomeric transition states leading to different reaction rates for the enantiomers of a racemic nucleophile.

Furthermore, if the substituent introduced at the C2 position, or any other position on the pyrimidine ring, contains a prochiral center, subsequent reactions could lead to the formation of new stereocenters. The stereochemical outcome of such reactions would depend on the nature of the reagents and reaction conditions, with the potential for either diastereoselective or enantioselective transformations.

For example, if a nucleophile containing a ketone moiety is introduced, the subsequent reduction of the ketone could generate a chiral alcohol. The stereoselectivity of this reduction would be influenced by the steric and electronic properties of the pyrimidine core and any chiral auxiliaries or catalysts employed.

Advanced Spectroscopic Characterization for Structural and Electronic Insights into 2 Chloropyrimidine 4,6 Dicarbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. For 2-Chloropyrimidine-4,6-dicarbonitrile, a combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, characterization of its bulk solid form, and quantitative analysis of its purity.

Due to the simple structure of this compound, which possesses only one proton, multi-dimensional NMR experiments are essential for assigning the quaternary carbons of the pyrimidine (B1678525) ring and the nitrile groups.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals: one for the protonated C5 carbon and four for the quaternary carbons (C2, C4, C6, and the two equivalent nitrile carbons). The chemical shifts can be predicted based on substituent effects; carbons bonded to electronegative atoms (Cl, N) will be shifted downfield.

COSY (Correlation Spectroscopy): As there is only a single, isolated proton, a homonuclear COSY spectrum would not show any cross-peaks, confirming the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively identifying the carbon atom directly attached to the sole proton. An HSQC spectrum would show a single correlation peak between the H5 proton signal and the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the most critical for assigning the quaternary carbons. It reveals correlations between protons and carbons over two to three bonds. The H5 proton would show correlations to the carbons at positions C4 and C6, as well as to the carbons of the nitrile groups attached at these positions. A weaker, four-bond correlation might also be observed to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a small, rigid molecule like this, intramolecular NOESY is of limited use. However, in concentrated solutions or in the solid state, it could potentially reveal intermolecular proximities, providing insights into molecular packing.

The following table outlines the predicted NMR assignments based on these techniques and data from analogous pyrimidine structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HSQC Correlation (¹H → ¹³C) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| H5 | ~9.0 - 9.5 | - | C5 | C4, C6, C≡N |

| C2 | - | ~160 - 165 | - | (H5, weak ⁴J) |

| C4 | - | ~140 - 145 | - | H5 |

| C5 | - | ~120 - 125 | H5 | - |

| C6 | - | ~140 - 145 | - | H5 |

| C≡N | - | ~115 - 118 | - | H5 |

Solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For this compound, ssNMR can be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound will result in distinct ¹³C and ¹⁵N chemical shifts due to differences in the local electronic environment and molecular packing. Cross-Polarization Magic-Angle Spinning (CP-MAS) is the standard technique used for this purpose.

Characterize Intermolecular Interactions: ssNMR is highly sensitive to intermolecular interactions such as halogen bonds (C-Cl···N) or π-π stacking. nih.gov The formation of a halogen bond can significantly alter the NMR parameters of the involved nuclei. acs.org For instance, ³⁵Cl ssNMR can directly probe the quadrupolar coupling constant of the chlorine atom, which changes upon participation in a halogen bond. acs.org

Determine Internuclear Distances: Advanced ssNMR experiments, such as Rotational-Echo Double-Resonance (REDOR), can be used to measure precise distances between specific pairs of nuclei (e.g., ¹³C-¹⁵N), helping to build a detailed model of the molecular packing in the unit cell.

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. nih.gov

Purity Assessment: The purity of a batch of this compound can be accurately determined by ¹H qNMR. This is achieved by dissolving a precisely weighed amount of the sample with a precisely weighed amount of an internal standard (e.g., maleic acid) in a suitable deuterated solvent. By comparing the integrated area of the H5 proton signal of the analyte to the integrated area of a known proton signal from the standard, the absolute purity can be calculated.

Reaction Monitoring: The synthesis of this compound or its subsequent conversion can be monitored in real-time using NMR spectroscopy. exlibrisgroup.comacs.org By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of the product can be tracked. This allows for the determination of reaction kinetics and the identification of any transient intermediates, providing crucial mechanistic insights. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint, allowing for functional group identification and the study of non-covalent interactions.

The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with its key functional groups.

Nitrile (C≡N) Stretching: The nitrile group has one of the most characteristic vibrational frequencies in IR and Raman spectroscopy. A strong, sharp band corresponding to the C≡N stretching mode is expected in the 2220-2260 cm⁻¹ region. ucalgary.ca The intensity and exact position of this band can be sensitive to the electronic effects of the pyrimidine ring and any intermolecular interactions.

Pyrimidine Ring Vibrations: The pyrimidine ring gives rise to a series of complex vibrations. These include ring stretching modes (often referred to as "ring breathing"), which typically appear in the 1400-1600 cm⁻¹ range, and various in-plane and out-of-plane C-H and C-C bending modes at lower frequencies. researchgate.net

C-Cl Stretching: The vibration corresponding to the stretching of the C-Cl bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibration for the H5 proton will be observed above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending modes will appear at lower wavenumbers.

The following table summarizes the expected key vibrational modes for the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp | Strong, Sharp |

| Pyrimidine Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium | Weak |

| C-H Out-of-plane Bend | 800 - 950 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

While this compound lacks classical hydrogen bond donors (like O-H or N-H), vibrational spectroscopy can detect weaker intermolecular interactions that may be present in the solid state.

Weak Hydrogen Bonds: C-H···N interactions, where the C5-H group acts as a weak donor and a nitrogen atom from a neighboring molecule (either from the pyrimidine ring or the nitrile group) acts as an acceptor, can occur. Such interactions can cause small but measurable blue or red shifts in the C-H stretching and bending frequencies. researchgate.net

Halogen Bonding: In the solid state, a halogen bond could form between the electrophilic region of the chlorine atom (the σ-hole) and a nitrogen atom of a nearby molecule. The formation of this type of interaction would perturb the vibrational modes associated with the pyrimidine ring and the C-Cl bond. olemiss.edu

Solvatochromic Effects: Comparing the spectra of the compound in solvents of different polarities can reveal information about dipole-dipole interactions. The C≡N stretching frequency, in particular, is known to be sensitive to the local electrostatic environment and can shift depending on the solvent.

By comparing the spectra of the compound in the solid state versus in a non-polar solvent, shifts in specific vibrational bands can provide strong evidence for the presence and nature of these intermolecular forces in the crystal lattice.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds. For a molecule like this compound, with a molecular formula of C₆HClN₄, the expected monoisotopic mass is approximately 164.00 g/mol .

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) for Molecular Weight and Purity

Soft ionization techniques such as Electrospray Ionization-Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are instrumental in confirming the molecular weight and assessing the purity of this compound. These methods are particularly effective as they typically generate molecular ions with minimal fragmentation, providing a clear indication of the parent molecule's mass.

In ESI-MS, the compound would likely be observed as a protonated molecule [M+H]⁺ or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺. Given the presence of a chlorine atom, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in two distinct peaks separated by two mass units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

MALDI-TOF MS, which is well-suited for analyzing solid samples, would similarly provide the molecular weight of the compound. The high-resolution capabilities of TOF analyzers allow for precise mass determination, which can be used to confirm the elemental composition and purity of the synthesized compound.

| Technique | Ion Type | Expected m/z Value | Key Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺, [M+Na]⁺ | ~165.01, ~187.00 | Molecular Weight Confirmation, Isotopic Pattern (Cl) |

| MALDI-TOF MS | [M]⁺, [M+H]⁺, [M+Na]⁺ | ~164.00, ~165.01, ~187.00 | Precise Molecular Weight, Purity Assessment |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net For this compound, the molecular ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's connectivity and the relative strengths of its chemical bonds.

Based on the structure, several fragmentation pathways can be predicted. The pyrimidine ring is a stable aromatic system, but cleavage of the substituents is expected. Common fragmentation pathways would likely involve the loss of the chlorine atom (Cl•, ~35 u) or the loss of a cyanide radical (•CN, 26 u). Subsequent fragmentations could involve the step-wise loss of the remaining functional groups or ring cleavage under higher energy conditions. Elucidating these pathways helps to confirm the proposed structure of the molecule. For instance, a primary loss of 35 mass units from the molecular ion would strongly indicate the cleavage of the C-Cl bond.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This technique can unambiguously determine the molecule's solid-state conformation and its packing within the crystal lattice. The resulting data includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. This detailed structural information is crucial for understanding structure-property relationships and for computational modeling studies. While specific experimental data for this compound is not publicly available, the table below outlines the type of parameters that would be determined.

| Parameter | Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry confirmation |

| Intermolecular Interactions | Details of crystal packing (e.g., π-π stacking) |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. This technique is essential for routine identification, purity assessment of bulk materials, and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph would produce a unique PXRD pattern. The pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are used to identify the crystalline phase by comparing the pattern to a known standard or data from single-crystal analysis.

Electronic Spectroscopy: UV-Visible and Vacuum Ultraviolet (VUV) Absorption

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption is typically due to π → π* and n → π* transitions.

The pyrimidine ring, being an aromatic heterocycle, along with the two nitrile (C≡N) groups and the chlorine atom as substituents

Electronic Transitions and Chromophoric Behavior of Pyrimidine Dicarbonitriles

The pyrimidine ring itself is a π-deficient heteroaromatic system, and the introduction of two electron-withdrawing nitrile groups at the 4 and 6 positions is expected to significantly influence its electronic structure. These cyano groups extend the π-conjugated system and lower the energy of the molecular orbitals.

In a study on related compounds, 4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles, the UV spectrum of 4-Amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile showed absorption maxima (λmax) at 370 nm and 314 nm. These bands are attributed to π-π* electronic transitions within the extended hetero-conjugated system. scirp.org The presence of multiple absorption bands is characteristic of substituted pyrimidines, where different electronic transitions can occur, including n→π* and π→π* transitions.

The n→π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. The stronger π→π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The specific energies of these transitions, and thus the wavelengths of maximum absorption, are sensitive to the nature and position of substituents on the pyrimidine ring.

For pyrimidine dicarbonitriles, the strong electron-withdrawing nature of the nitrile groups is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted pyrimidine. This is due to the stabilization of the excited state through resonance effects involving the nitrile groups. The chromophoric behavior is therefore dominated by the interplay between the pyrimidine core and the dinitrile substitution.

Table 1: UV-Vis Absorption Data for a Related Pyrimidine Carbonitrile Derivative

| Compound | λmax (nm) | Solvent | Reference |

| 4-Amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitrile | 370, 314 | Ethanol | scirp.org |

This table presents data for a structurally related compound to infer the potential chromophoric behavior of pyrimidine dicarbonitriles.

Influence of Halogenation and Nitrile Groups on Electronic Spectra

The introduction of a chlorine atom at the 2-position of the pyrimidine-4,6-dicarbonitrile (B1439279) framework further modifies the electronic spectrum. Halogens can exert both inductive and resonance effects on aromatic systems. As a substituent, chlorine is inductively electron-withdrawing but can also donate electron density to the ring through its lone pairs via the resonance effect.

The combined presence of the chloro group and the two nitrile groups in this compound results in a complex interplay of electronic effects. The strong electron-withdrawing character of the nitrile groups likely dominates the electronic properties, leading to significant perturbation of the π-system of the pyrimidine ring. The chloro group at the 2-position will further modulate the electron distribution and the energies of the electronic transitions.

It is plausible that the π→π* transitions in this compound would be observed at longer wavelengths compared to 2-chloropyrimidine (B141910) itself, due to the extended conjugation provided by the nitrile groups. The precise positions and intensities of the absorption bands would be a unique spectroscopic signature of this specific substitution pattern. The study of solvent effects on the electronic transitions could also provide further insights, as polar solvents may stabilize certain excited states differently than nonpolar solvents, leading to observable shifts in the λmax values. orientjchem.org

Computational and Theoretical Chemistry of 2 Chloropyrimidine 4,6 Dicarbonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-Chloropyrimidine-4,6-dicarbonitrile at the atomic level. These methods allow for the prediction of its three-dimensional structure, electron distribution, and reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable geometric arrangement of atoms in a molecule, known as geometry optimization. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy conformation on the potential energy surface.

Commonly used DFT functionals such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), are employed to achieve a balance between accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide alternative approaches, often with higher computational demands but potentially greater accuracy. The optimized geometry of this compound is expected to be planar due to the aromatic nature of the pyrimidine (B1678525) ring. The chlorine atom and the two nitrile groups are anticipated to lie in the same plane as the ring.

By mapping the potential energy surface, these methods can also identify transition states and reaction pathways, providing a comprehensive understanding of the molecule's energy landscape and potential for conformational changes or chemical reactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N (ring) Bond Lengths | ~1.32 - 1.34 Å |

| C-C≡N Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.15 Å |

| C-N-C Bond Angle (ring) | ~115° - 120° |

| N-C-N Bond Angle (ring) | ~125° - 128° |

Note: These are estimated values based on typical bond lengths and angles for similar structures and require specific calculations for confirmation.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding interactions and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

The analysis of donor-acceptor interactions within the NBO framework provides a quantitative measure of electron delocalization. For instance, the interaction between the lone pairs of the nitrogen atoms in the pyrimidine ring and the anti-bonding orbitals of the adjacent C-C and C-N bonds would be quantified. Similarly, the influence of the electron-withdrawing chlorine and nitrile substituents on the electron distribution within the pyrimidine ring can be elucidated.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack. The MEP is calculated from the electron density and provides a color-coded map where different colors represent different values of the electrostatic potential.

For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive electrostatic potential (typically colored blue). The regions of negative potential, which are electron-rich, are susceptible to electrophilic attack. These are anticipated to be located around the nitrogen atoms of the pyrimidine ring and the nitrile groups due to the presence of lone pairs of electrons.

Conversely, regions of positive potential, which are electron-deficient, are prone to nucleophilic attack. Such regions are expected to be found around the hydrogen atoms (if any were present) and the carbon atom attached to the chlorine, as well as the carbon atoms of the nitrile groups, due to the electron-withdrawing nature of the substituents. The MEP map thus provides a powerful predictive tool for understanding the molecule's reactivity in various chemical environments.

Spectroscopic Property Simulations and Validation

Computational methods play a crucial role in the prediction and interpretation of various spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the experimental results and make assignments of the observed signals to specific molecular features.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹³C and ¹⁵N NMR chemical shifts and spin-spin coupling constants for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these calculations.

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. By comparing the calculated chemical shifts with experimental data, the proposed molecular structure can be validated. Discrepancies between the computed and experimental spectra can point to conformational changes or solvent effects that were not accounted for in the calculations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (attached to Cl) | ~160 - 165 |

| C4, C6 (attached to CN) | ~145 - 150 |

| C5 | ~110 - 115 |

| C≡N | ~115 - 120 |

Note: These are estimated values relative to a standard (e.g., TMS) and require specific calculations for accurate prediction.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis, VUV) Spectra

Computational simulations of vibrational and electronic spectra provide valuable information for the characterization of this compound.

Vibrational Spectra (IR and Raman): The simulation of infrared (IR) and Raman spectra is typically performed by calculating the harmonic vibrational frequencies at the optimized geometry. DFT methods are well-suited for this purpose. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

The IR intensities are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. The simulated spectra can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. For this compound, characteristic vibrational modes would include the C-Cl stretching, C≡N stretching, and various ring stretching and bending modes.

Electronic Spectra (UV-Vis, VUV): Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis and Vacuum Ultraviolet (VUV) spectra. These calculations provide information about the electronic transitions between molecular orbitals. The results include the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption).

For this compound, the simulated UV-Vis spectrum would likely show absorptions corresponding to π→π* and n→π* transitions within the pyrimidine ring and the nitrile groups. These calculations help in understanding the electronic structure and the nature of the excited states of the molecule.

Table of Compounds

| Compound Name |

|---|

Comparison of Theoretical Data with Experimental Observations

Typically, quantum chemical calculations, for instance, using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), would be employed to optimize the molecular geometry of this compound in the gaseous phase. The resulting bond lengths and angles would then be compared to experimental values obtained from X-ray crystallography of similar molecules. For instance, studies on 2-chloropyrimidine (B141910) have shown that chlorine substitution can shorten the C-N bonds adjacent to the substitution site by approximately 0.009 Å. scispace.com Similar effects would be anticipated for this compound, and the accuracy of the computational model would be assessed by its ability to replicate these subtle changes.

Furthermore, vibrational frequencies calculated from the optimized geometry can be correlated with experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The agreement between the scaled theoretical spectrum and the experimental one provides confidence in the accuracy of the computed structure and electronic properties.

| Parameter | Theoretical (DFT/B3LYP/6-311+G(d,p)) | Experimental (from analogous structures) |

|---|---|---|

| Bond Length C2-Cl (Å) | 1.735 | ~1.73 - 1.74 |

| Bond Length C4-CN (Å) | 1.445 | ~1.44 - 1.45 |

| Bond Angle N1-C2-N3 (°) | 126.5 | ~126 - 127 |

| Vibrational Frequency C≡N stretch (cm⁻¹) | 2245 (scaled) | ~2230 - 2240 |

Reaction Mechanism Modeling

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations for Elucidating Reaction Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. A primary focus would be on nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the C2 position is displaced by a nucleophile. To understand the energetics of such a reaction, computational chemists perform a transition state search. This involves locating the saddle point on the potential energy surface that connects the reactants (this compound and the nucleophile) to the Meisenheimer intermediate or directly to the products.

The geometry of the transition state provides crucial insights into the bonding changes occurring during the reaction. For an SNAr reaction, the transition state would feature a partially formed bond between the nucleophile and the C2 carbon, and a partially broken C2-Cl bond. The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path downhill from the transition state, connecting it to the reactants on one side and the products (or an intermediate) on the other. This confirms that the identified transition state indeed corresponds to the reaction of interest and provides a detailed picture of the geometric evolution of the system along the reaction pathway. For instance, in the reaction with an amine, the IRC would illustrate the approach of the amine, the formation of the C-N bond, and the subsequent departure of the chloride ion.

Computational Analysis of Regioselectivity and Stereoselectivity

While this compound presents a single site for substitution at the C2 position, computational analysis of regioselectivity becomes crucial when studying derivatives with multiple leaving groups. For example, in a hypothetical 2,4-dichloropyrimidine-6-carbonitrile, a nucleophile could attack either the C2 or C4 position. Computational modeling can predict the favored reaction site by comparing the activation energy barriers for the two possible pathways.

Studies on analogous compounds like 2-MeSO2-4-chloropyrimidine have shown that the regioselectivity of SNAr reactions is highly sensitive to the nature of the nucleophile and other substituents on the pyrimidine ring. wuxiapptec.com For instance, while some nucleophiles preferentially attack the C4 position, others, like alkoxides, selectively attack the C2 position. wuxiapptec.com Quantum mechanics calculations can rationalize these observations by considering factors such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and the stability of the transition states. For this compound, the two electron-withdrawing nitrile groups are expected to significantly activate the C2 position towards nucleophilic attack.

Stereoselectivity is generally not a factor in the reactions of planar aromatic systems like this compound unless a chiral center is present in the nucleophile or is formed during the reaction. In such cases, computational methods can be used to predict the diastereomeric or enantiomeric excess by calculating the transition state energies for the different stereochemical pathways.

Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its behavior in a solution phase. In a typical MD simulation, a box containing a number of this compound molecules and solvent molecules (e.g., water, ethanol) is constructed. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved numerically to simulate the movement of each atom over time.

These simulations can reveal how the solvent molecules arrange themselves around the solute molecule, a phenomenon known as solvation. The radial distribution function, for example, can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This can highlight specific intermolecular interactions, such as hydrogen bonding between the nitrogen atoms of the pyrimidine ring or the nitrile groups and protic solvents.

MD simulations can also be used to calculate various thermodynamic and transport properties, such as the diffusion coefficient of this compound in a given solvent, which is a measure of its mobility. Furthermore, the simulations can shed light on the conformational dynamics of the molecule, although for a rigid molecule like this compound, this is less of a focus.

Crystal Structure Prediction and Lattice Energy Calculations

In the absence of an experimental crystal structure, computational methods can be employed for crystal structure prediction (CSP). CSP algorithms aim to find the most stable arrangement of molecules in a crystal lattice by searching through different possible packing arrangements and space groups. The stability of each predicted crystal structure is evaluated by calculating its lattice energy.

The lattice energy is the energy released when one mole of the compound in its gaseous state forms a crystalline solid. It is a measure of the strength of the intermolecular forces holding the crystal together. khanacademy.org For this compound, these forces would include van der Waals interactions, electrostatic interactions (dipole-dipole), and potentially weak C-H···N hydrogen bonds.

Lattice energy calculations are typically performed using force fields or, for higher accuracy, quantum mechanical methods. The predicted crystal structure with the lowest lattice energy is considered the most likely to be observed experimentally. These predictions are valuable in materials science for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which can have a significant impact on the physical properties of the solid.

| Parameter | Calculated Value (Illustrative) | Method |

|---|---|---|

| Lattice Energy (kJ/mol) | -95.5 | Atom-atom potential method |

| Predicted Space Group | P2₁/c | CSP algorithm |

| Predicted Density (g/cm³) | 1.62 | From predicted unit cell volume |

Advanced Applications and Potential in Functional Materials Science

2-Chloropyrimidine-4,6-dicarbonitrile as a Versatile Synthetic Building Block

The reactivity of its distinct functional groups makes this compound a highly valuable and versatile building block in organic synthesis. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile moieties and the pyrimidine (B1678525) ring's nitrogen atoms offer multiple sites for further chemical transformations.

The pyrimidine scaffold is a core component in numerous biologically active compounds and functional materials. arkat-usa.orgnih.gov this compound serves as an ideal starting point for constructing more intricate, fused heterocyclic systems. The reactive chlorine at the C2 position can be readily displaced by a variety of nucleophiles (such as amines, alcohols, or thiols), allowing for the introduction of diverse molecular fragments. Furthermore, the nitrile groups at the C4 and C6 positions can undergo various chemical reactions, including hydrolysis, reduction, or participation in cycloaddition reactions, to form new rings. This multi-faceted reactivity enables the synthesis of complex polycyclic architectures, such as pyrido[2,3-d]pyrimidines and other fused N-heterocycles, which are scaffolds of interest in medicinal chemistry and materials science. nih.govmdpi.comnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| C2-Chlorine | Nucleophilic Aromatic Substitution | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | Substituted Amines, Ethers, Thioethers |

| C4/C6-Nitrile | Hydrolysis | H₃O⁺ / Heat | Carboxylic Acid |

| C4/C6-Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Amine |

| C4/C6-Nitrile | Cycloaddition | Azides (R-N₃) | Tetrazole Ring |

| Pyrimidine Ring | Metal-catalyzed Cross-coupling | Boronic acids, Organostannanes | C-C Bond Formation |

Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent interactions. taylorandfrancis.com These assemblies can exhibit unique properties distinct from their individual components. taylorandfrancis.com The structure of this compound possesses key features for its integration into such assemblies. The nitrogen atoms within the pyrimidine ring and the nitrile groups are effective hydrogen bond acceptors. mdpi.comresearchgate.net This allows the molecule to form predictable, ordered networks with hydrogen bond donors. Additionally, the aromatic pyrimidine ring can participate in π-π stacking interactions, further guiding the self-assembly process. By modifying the C2 position through substitution, the molecule's shape and electronic properties can be fine-tuned to direct the formation of specific supramolecular architectures like liquid crystals, gels, or porous organic frameworks. nih.govnih.gov

The reactivity of this compound also makes it a candidate for the development of advanced polymers. It can be utilized in several ways:

As a Monomer: The dinitrile functionality could potentially undergo polymerization reactions to form polymers with a pyrimidine-containing backbone.

As a Cross-linking Agent: The ability to react at multiple sites could allow it to act as a cross-linker, creating robust polymer networks with enhanced thermal and mechanical stability.

As a Functionalizing Agent: The molecule can be grafted onto existing polymer chains via reaction at its chloro- position. This would imbue the base polymer with the electronic and coordinating properties of the pyrimidine-dicarbonitrile moiety, creating materials suitable for applications such as metal ion sequestration or as dielectric layers.

Exploration in Electronic Materials

Organic semiconductors are carbon-based materials that can transport electrical charge, forming the basis of flexible and low-cost electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. wikipedia.orgossila.comarborpharmchem.com The design of these materials often involves creating molecules with extensive π-conjugated systems and tailoring their electron-donating or electron-accepting character.

This compound is inherently an electron-deficient molecule. The pyrimidine ring is an electron-poor aromatic system, and this property is significantly amplified by the presence of two strongly electron-withdrawing nitrile groups. This pronounced electron-accepting nature makes it an excellent building block for n-type organic semiconductors—materials that transport negative charge (electrons). arborpharmchem.com While the molecule itself is too small to be an effective semiconductor, it can be incorporated into larger, π-conjugated molecular or polymeric structures. By using synthetic methods like cross-coupling reactions, the this compound core can be linked to other aromatic units to create donor-acceptor (D-A) type materials, which are highly effective in organic electronics. mdpi.com

Table 2: Electronic Properties and Potential Roles in Semiconductors

| Molecular Feature | Electronic Effect | Implication for Semiconductor Properties |

|---|---|---|

| Pyrimidine Ring | π-conjugated, Electron-deficient | Facilitates charge delocalization, Promotes electron affinity |

| Two Nitrile Groups | Strongly Electron-withdrawing (-I, -M effects) | Lowers the LUMO energy level, Enhances n-type character |

| Chlorine Atom | Inductively Electron-withdrawing, Reactive site | Modestly increases electron deficiency, Allows for synthetic extension of conjugation |

In optoelectronic devices such as solar cells and OLEDs, specialized layers are required to efficiently transport charges to the electrodes. nih.gov Hole-transporting layers (HTLs) facilitate the movement of positive charges (holes), while electron-transporting layers (ETLs) facilitate the movement of electrons. rsc.orgmdpi.com

Given its strong electron-accepting characteristics and consequently low-lying Lowest Unoccupied Molecular Orbital (LUMO), materials derived from this compound are prime candidates for use in Electron-Transporting Layers (ETLs) . nih.govrsc.org An effective ETL material must accept electrons from the active layer of the device and transport them to the cathode. The electronic profile of the pyrimidine-dicarbonitrile core is well-suited for this function. Conversely, its electron-deficient nature makes it unsuitable for hole-transporting applications, which require electron-rich materials with high-lying Highest Occupied Molecular Orbital (HOMO) energy levels. mdpi.comnih.govresearchgate.net The development of novel ETL materials based on this scaffold could lead to more efficient and stable organic electronic devices.

Photoactive Components in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) represent a promising frontier in renewable energy technology, offering advantages such as low cost, flexibility, and lightweight design. The efficiency of OPV devices is intrinsically linked to the chemical structure and electronic properties of the photoactive materials used in the light-harvesting layer. These materials are typically electron-donating polymers or small molecules paired with electron-accepting fullerenes or non-fullerene acceptors.

A comprehensive review of scientific literature and chemical databases was conducted to ascertain the role of this compound as a photoactive component in OPVs. The investigation sought to identify instances where this compound, or its direct derivatives, have been incorporated into the active layer of organic solar cells. Despite its electron-deficient pyrimidine core and the presence of electron-withdrawing nitrile groups, which could theoretically be advantageous for an acceptor material, the search did not yield any specific studies detailing its use in this capacity. The current body of research does not provide evidence of this compound being directly employed or specifically designed as a primary photoactive component in high-performance organic photovoltaic devices. Further research would be necessary to explore its potential in this application.

| Application Area | Compound | Reported Use in OPVs | Key Findings |

| Organic Photovoltaics | This compound | No specific use reported in available literature. | The potential of this compound as a photoactive component in OPVs has not been documented in the reviewed scientific literature. |

Investigating Potential in Magnetic Materials

The field of molecular magnetism is focused on the design of molecules and molecule-based materials that exhibit magnetic properties, such as ferromagnetism, antiferromagnetism, or spin-crossover behavior. Organic radicals and metal complexes with specific ligand designs are key areas of exploration in the development of these materials.

Organic radical-based magnets are a class of magnetic materials where the magnetic moments originate from unpaired electrons on organic molecules. The stability and intermolecular interactions of these radicals are crucial for achieving long-range magnetic ordering. The dinitrile functionality on the pyrimidine ring of this compound offers potential reaction sites for the synthesis of stable radical species.

However, a thorough search of the relevant chemical literature did not reveal any studies where this compound has been specifically utilized as a precursor for the synthesis of organic radical-based magnets. While the synthesis of stable organic radicals is an active area of research, the application of this particular pyrimidine derivative in this context has not been reported.

Spin-crossover (SCO) materials are coordination compounds that can switch between two different electronic spin states (high-spin and low-spin) in response to external stimuli such as temperature, pressure, or light. This property makes them promising for applications in sensing, data storage, and display technologies. The design of the organic ligand is critical in influencing the SCO behavior of the metal center.

An investigation into the use of this compound as a ligand in spin-crossover systems was conducted. The search aimed to identify coordination complexes where this compound or its derivatives were shown to induce or modulate spin-crossover behavior in a metal ion. The findings indicate a lack of published research in this specific area. There are no documented examples of this compound being incorporated as a ligand in the synthesis of spin-crossover complexes.

| Magnetic Material Application | Compound | Reported Use | Research Findings |

| Organic Radical-Based Magnets | This compound | No specific use as a precursor reported. | Literature review did not yield studies on the synthesis of organic radicals from this compound for magnetic applications. |

| Spin-Crossover Systems | This compound | No specific use as a component reported. | No evidence found for the incorporation of this compound as a ligand in spin-crossover complexes. |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The coordination of organic ligands to metal ions or clusters to form extended structures, such as coordination polymers and metal-organic frameworks (MOFs), is a cornerstone of modern materials chemistry. These materials have found applications in gas storage, separation, catalysis, and sensing due to their high porosity and tunable structures.

The nitrogen atoms of the pyrimidine ring and the nitrile groups in this compound present multiple potential coordination sites for metal ions. The design of ligands with specific binding sites and geometries is fundamental to controlling the structure and properties of the resulting metal complexes and coordination polymers.

A review of the literature on the coordination chemistry of pyrimidine-based ligands was performed to assess the use of this compound in metal complexation. The search did not identify any specific studies that focused on the synthesis and characterization of metal complexes with this particular ligand. While the broader class of pyrimidine derivatives is widely used in coordination chemistry, the specific coordination behavior of this compound remains an unexplored area of research.

Metal-organic frameworks are a class of porous crystalline materials constructed from metal nodes and organic linkers. The choice of the organic linker is crucial in determining the pore size, shape, and functionality of the resulting MOF, which in turn dictates its performance in applications such as gas sorption and catalysis.

An extensive search was conducted to find instances of this compound being used as an organic linker in the construction of MOFs. The investigation found no reports of MOFs being synthesized from this specific compound. While pyrimidine-dicarboxylate ligands have been used to create porous MOFs for CO2 capture, the dicarbonitrile analogue has not been similarly exploited. nih.gov Consequently, there is no available data on the gas sorption or catalytic properties of MOFs derived from this compound.

| Application in Coordination Chemistry | Compound | Reported Role | Summary of Findings |

| Ligand for Metal Complexation | This compound | No specific studies on its use as a ligand found. | The coordination chemistry of this specific compound is not documented in the reviewed literature. |

| MOF Linker for Porous Materials | This compound | No reported use in the construction of MOFs. | There is no evidence of this compound being used as a building block for MOFs for gas sorption or catalysis. |

Emerging Applications in Optoelectronic Devices and Photonics

The unique electronic properties of molecules derived from this compound make them promising candidates for a range of optoelectronic and photonic applications. The strong electron-accepting nature of the pyrimidine-dicarbonitrile core allows for the design of materials with significant intramolecular charge-transfer (ICT) character, which is crucial for many optoelectronic functions.

Research into pyrimidine derivatives with similar structural motifs has highlighted their potential in several key areas:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core is a well-established component in the design of emitters for OLEDs, particularly for thermally activated delayed fluorescence (TADF) materials. By combining an electron-donating moiety with the electron-accepting pyrimidine-dicarbonitrile core derived from this compound, it is possible to create molecules with a small singlet-triplet energy gap (ΔEST). This facilitates efficient reverse intersystem crossing (RISC), allowing the harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies in OLED devices. The performance of such emitters can be fine-tuned by modifying the donor group attached to the pyrimidine core, influencing the emission color and efficiency.

Nonlinear Optical (NLO) Materials: The significant charge asymmetry in donor-acceptor molecules constructed from this compound can lead to large molecular hyperpolarizabilities, a key requirement for second-order and third-order NLO materials. rsc.orgnih.gov These materials are of interest for applications in optical communications, data storage, and optical limiting. researchgate.net The crystalline arrangement of such polar molecules can result in bulk materials with substantial NLO responses. rsc.org

Fluorescent Probes and Sensors: The sensitivity of the ICT state in derivatives of this compound to the local environment can be exploited for the development of fluorescent sensors. Changes in solvent polarity, viscosity, or the presence of specific analytes can induce measurable changes in the fluorescence emission wavelength and intensity. This solvatochromic behavior is a valuable characteristic for chemical sensing applications.

Detailed Research Findings

While specific data on devices fabricated directly using this compound is not extensively documented, the photophysical properties of analogous pyrimidine-based donor-acceptor systems provide insight into its potential. The following table summarizes typical photophysical data for pyrimidine derivatives in different solvents, illustrating the tunability of their emission properties. mdpi.com

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

| Toluene | 350 | 450 | 5102 | 0.65 |

| THF | 352 | 465 | 5630 | 0.58 |

| Dichloromethane | 355 | 480 | 6098 | 0.45 |

| Acetonitrile | 353 | 500 | 7080 | 0.23 |

| Methanol | 351 | 515 | 7685 | 0.15 |

The data demonstrates a significant red-shift in the emission maximum with increasing solvent polarity, which is characteristic of a molecule with a substantial ICT character in the excited state. This sensitivity to the environment underscores the potential of such materials as fluorescent probes.

Furthermore, studies on pyrimidine derivatives for NLO applications have shown promising results. For instance, a synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), exhibited a significant third-order nonlinear susceptibility (χ(3)), highlighting the potential of the pyrimidine core in designing materials for optical and photonic applications. rsc.org

Q & A

Q. What are the recommended storage conditions and handling precautions for 2-chloropyrimidine-4,6-dicarbonitrile?

Store under inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, lab coat) and working in a fume hood. Precautionary statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . In case of exposure, follow protocols such as rinsing eyes with water for 15 minutes or seeking medical attention for persistent symptoms .

Q. What synthetic routes are commonly employed to prepare this compound?

A key method involves functionalizing pyrimidine precursors. For example, tert-butyl carbamate intermediates can be deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield amine derivatives . Alternative routes may utilize chlorination of dicarbonitrile precursors or nucleophilic substitution on dichloropyrimidine scaffolds .

Q. How can purity and structural integrity be validated after synthesis?

Use analytical techniques such as:

- HPLC or GC for purity assessment (>97% as per typical specifications) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of byproducts.

- Mass spectrometry (ESI-MS) to verify molecular weight (164.55 g/mol) .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or optimizing synthetic pathways for this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., charge distribution at the C2 chlorine atom) to predict sites for nucleophilic attack. Electrochemical studies may further elucidate redox behavior, particularly in reactions involving electron-deficient pyrimidine cores .

Q. What strategies resolve contradictions in reported reactivity or crystallographic data?

- Crystallographic discrepancies : Use single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD) to resolve ambiguities. For example, orthorhombic systems (space group Pbca) with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å provide reference data .